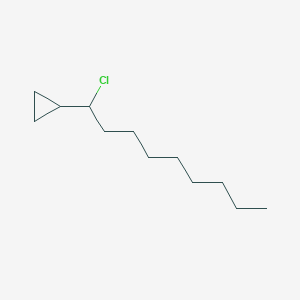
(1-Chlorononyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorononyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant ring strain and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorononyl)cyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often employs the Simmons-Smith reaction. This method involves the reaction of alkenes with diiodomethane and a zinc-copper couple to generate the cyclopropane ring . The reaction is stereospecific and can be used to produce a variety of substituted cyclopropanes with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chlorononyl)cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of non-chlorinated cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield (1-Hydroxynonyl)cyclopropane, while oxidation with potassium permanganate can produce (1-Chlorononyl)cyclopropanol.
Wissenschaftliche Forschungsanwendungen
(1-Chlorononyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Cyclopropane derivatives are investigated for their potential pharmacological properties, including as anesthetics and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and agrochemicals
Wirkmechanismus
The mechanism of action of (1-Chlorononyl)cyclopropane involves its interaction with various molecular targets and pathways. The cyclopropane ring’s high ring strain makes it highly reactive, allowing it to participate in a variety of chemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as an anesthetic in the past.
(1-Bromononyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodononyl)cyclopropane: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(1-Chlorononyl)cyclopropane is unique due to the presence of the chlorononyl group, which imparts specific chemical properties and reactivity. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution reactions and as a precursor for further functionalization .
Eigenschaften
CAS-Nummer |
65534-74-9 |
|---|---|
Molekularformel |
C12H23Cl |
Molekulargewicht |
202.76 g/mol |
IUPAC-Name |
1-chlorononylcyclopropane |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
PFZJOIQTGKCJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C1CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


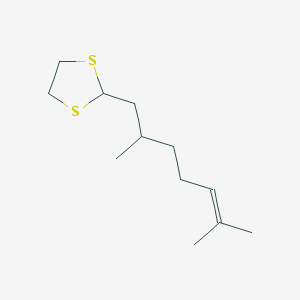
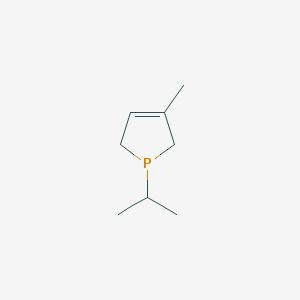
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
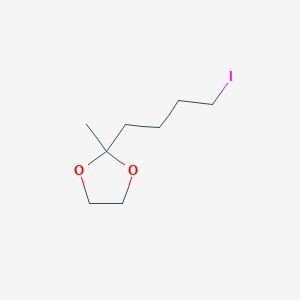
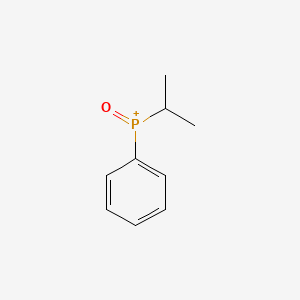
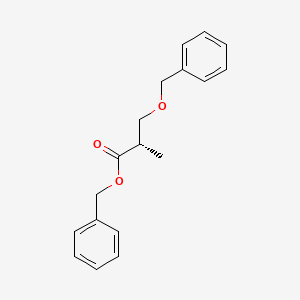



![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

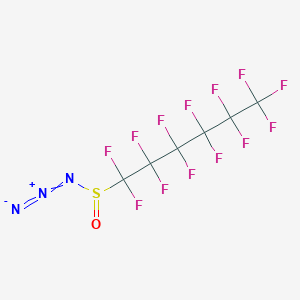
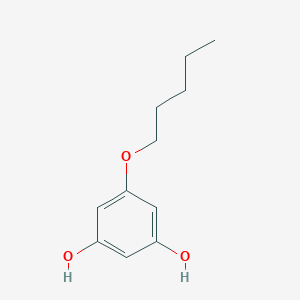
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
